Trisbromoneopentyl alcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

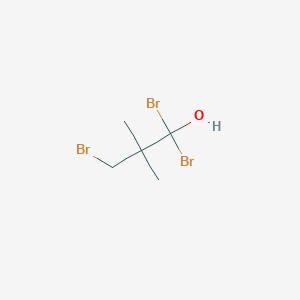

Trisbromoneopentyl alcohol is a useful research compound. Its molecular formula is C5H9Br3O and its molecular weight is 324.84 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Key Applications

-

Flame Retardant in Polymers

- TBNPA is widely used in the plastics industry, particularly in polyolefins, polystyrene, and polyurethane foams. Its incorporation helps meet stringent fire safety standards required for consumer products.

- Case Study : A study highlighted the effectiveness of TBNPA as a flame retardant in flexible polyurethane foams, demonstrating that it significantly reduces flammability while maintaining mechanical properties .

-

Textiles and Coatings

- The compound is utilized in treating textiles to enhance their fire resistance. It is often applied in coatings for furniture and building materials, contributing to overall safety.

- Research Insight : Investigations into the degradation pathways of TBNPA revealed its persistence in environmental conditions, raising concerns about long-term exposure and ecological impact .

-

Electrical Insulation

- TBNPA is employed in electrical insulation materials due to its flame-retardant properties, ensuring safety in electronic devices and wiring systems.

- Example : Its application in insulation for cables has been shown to significantly improve fire resistance without compromising electrical performance .

-

Environmental Impact Studies

- Research has focused on the biodegradation of TBNPA, examining its persistence as an environmental contaminant. Studies indicate that microbial degradation can occur under specific conditions, which is crucial for assessing its ecological footprint .

- Data Table 1: Environmental Degradation Pathways of TBNPA

Regulatory Considerations

Due to its environmental persistence and potential toxicity, TBNPA is subject to regulatory scrutiny. Various studies have called for more stringent regulations regarding its use and disposal, particularly concerning its accumulation in ecosystems.

Analyse Des Réactions Chimiques

Esterification with Phosphorus Oxychloride

Trisbromoneopentyl alcohol reacts with phosphorus oxychloride (POCl₃) to form tris(tribromo neopentyl alcohol) phosphate, a flame-retardant ester. The reaction proceeds via a two-step catalytic process :

Reaction Conditions:

-

Step 1 : Dissolution of this compound in organic solvents (e.g., hexane, acetonitrile) at 35–90°C.

-

Step 2 : Addition of POCl₃ (molar ratio 1:1–10 relative to alcohol) with dual catalysts (e.g., pyridine or triethylamine as a base, and metal halides like FeCl₃ or SnCl₄ as Lewis acids).

Key Data:

| Parameter | Typical Value |

|---|---|

| Reaction Temperature | 25–90°C |

| Reaction Time | 1–24 hours |

| Catalyst Loading | 3–10 wt% (Lewis acid), 16–30 wt% (base) |

| Yield | >85% (optimized conditions) |

Post-reaction workup involves cooling, ethanol-induced crystallization, and filtration. The bulky neopentyl group necessitates prolonged reaction times to overcome steric hindrance .

Nucleophilic Substitution Reactions

The compound’s primary alcohol group participates in nucleophilic substitutions, though steric bulk significantly alters reaction pathways compared to simpler alcohols .

Mechanism and Kinetics:

-

SN2 Pathways : Steric hindrance from the neopentyl group renders SN2 mechanisms unfavorable. For example, neopentyl bromide derivatives react ~10⁵ times slower than linear analogs under SN2 conditions .

-

SN1 Pathways : Ionization to a primary carbocation is followed by rapid methyl shift to form a stable tertiary carbocation (e.g., 2-bromo-2-methylbutane) .

Experimental Evidence:

-

Reaction with concentrated HBr yields 2-bromo-2-methylbutane via carbocation rearrangement .

-

Reaction with sodium azide (NaN₃) in DMSO at 100°C proceeds through stepwise substitution, monitored by ¹H NMR :

| Reaction Stage | Product | Relative Rate Constant (10⁻⁵ mol⁻¹ dm³ s⁻¹) |

|---|---|---|

| Initial substitution | Monoazido derivative | 120 (TsO)₃Np → 670 (I)₃Np |

| Final substitution | Triazido derivative | >10,000 (TfO)₃Np |

The rate hierarchy (TfO > I > Br > TsO > MsO > Cl) correlates with leaving-group ability and steric accessibility .

Carbocation Rearrangements

The neopentyl skeleton promotes carbocation stability via methyl shifts, as demonstrated in acid-catalyzed reactions :

Example:

Reaction with H₂SO₄ :

-

Protonation of the hydroxyl group.

-

Water elimination to form a primary carbocation.

-

Methyl shift to generate a tertiary carbocation.

Stereochemical Implications:

-

Rearrangements are highly stereoselective, ruling out free carbocation intermediates in some cases .

-

Neopentyl derivatives (e.g., sulfates, iodides) consistently produce rearranged products under SN1 conditions .

Side Reactions and Byproducts

Steric effects and neighboring-group participation lead to unconventional pathways:

Case Study:

Propriétés

Formule moléculaire |

C5H9Br3O |

|---|---|

Poids moléculaire |

324.84 g/mol |

Nom IUPAC |

1,1,3-tribromo-2,2-dimethylpropan-1-ol |

InChI |

InChI=1S/C5H9Br3O/c1-4(2,3-6)5(7,8)9/h9H,3H2,1-2H3 |

Clé InChI |

HFRIZVDRQKQDRM-UHFFFAOYSA-N |

SMILES |

CC(C)(CBr)C(O)(Br)Br |

SMILES canonique |

CC(C)(CBr)C(O)(Br)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.